molecular formula C4H9ClOS B1335417 tert-Butylsulfinyl chloride CAS No. 31562-43-3

tert-Butylsulfinyl chloride

Cat. No.: B1335417
CAS No.: 31562-43-3
M. Wt: 140.63 g/mol
InChI Key: ZLJKQOWJEZSNBE-UHFFFAOYSA-N
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Description

tert-Butylsulfinyl chloride: is an organosulfur compound with the molecular formula C4H9ClOS . It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfinamides and sulfonamides. The compound is characterized by the presence of a sulfinyl chloride group attached to a tert-butyl group, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

Tert-Butylsulfinyl chloride primarily targets primary and secondary amines . These amines play a crucial role in various biochemical reactions, serving as the building blocks for proteins and other complex molecules.

Mode of Action

The compound interacts with its targets through a chemical reaction. Specifically, this compound reacts with primary and secondary amines to form tert-butylsulfinamides . This reaction is a key step in the compound’s mode of action.

Biochemical Pathways

The formation of tert-butylsulfinamides from the reaction of this compound with amines can lead to the production of base-stable tert-butylsulfonamide upon oxidation . This process affects the biochemical pathways involving these molecules, potentially influencing various downstream effects.

Result of Action

The primary result of this compound’s action is the formation of tert-butylsulfinamides and, upon oxidation, base-stable tert-butylsulfonamide . These molecules can have various molecular and cellular effects, depending on their specific roles and interactions within the biological system.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylsulfinyl chloride can be synthesized using tert-butylmagnesium chloride as the starting material. The synthesis involves a multi-step process that includes the reaction of tert-butylmagnesium chloride with sulfur dioxide, followed by chlorination to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butylsulfinyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Primary and Secondary Amines: Used in substitution reactions to form sulfinamides.

    Oxidizing Agents: Used to oxidize sulfinamides to sulfonamides.

    Thiosugars: React with this compound to form thionolactones.

Major Products:

    tert-Butylsulfinamides: Formed from the reaction with amines.

    tert-Butylsulfonamides: Formed from the oxidation of sulfinamides.

    Carbohydrate Thionolactones: Formed from the reaction with thiosugars.

Scientific Research Applications

tert-Butylsulfinyl chloride has several applications in scientific research:

Comparison with Similar Compounds

    Methanesulfinyl chloride: Similar in structure but with a methyl group instead of a tert-butyl group.

    Ethanesulfinyl chloride: Similar in structure but with an ethyl group instead of a tert-butyl group.

    Propane-2-sulfinyl chloride: Similar in structure but with a propyl group instead of a tert-butyl group.

Uniqueness: tert-Butylsulfinyl chloride is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the preparation of sterically demanding molecules.

Properties

IUPAC Name

2-methylpropane-2-sulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClOS/c1-4(2,3)7(5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJKQOWJEZSNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405575
Record name tert-Butylsulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31562-43-3
Record name tert-Butylsulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropane-2-sulfinyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reaction mechanism of tert-Butylsulfinyl chloride with N-hydroxyureas?

A: this compound (1) reacts with N-hydroxyureas (2) in the presence of a tertiary amine, such as pyridine, to form N-tert-butylsulfonylureas. The proposed mechanism involves the formation of an unstable O-tert-butylsulfinyl-N-hydroxyurea intermediate (3). This intermediate undergoes a homolytic cleavage of the N-O bond, generating a radical pair within a solvent cage. [] The presence of these radicals is supported by the observation of Chemically Induced Dynamic Nuclear Polarization (CIDNP) effects. [] The fate of the initially formed N'-(di)substituted carbamoylaminyl radicals can vary, leading to different reaction products. []

Q2: How does this compound react with tert-butyl hydroperoxide? What evidence supports this mechanism?

A: In the presence of pyridine, this compound reacts with tert-butyl hydroperoxide to yield a variety of products, including pyridinium tert-butylsulfonate, tert-butyl tert-butylthiolsulfonate, tert-butanol, and tert-butylsulfonyl chloride. [] The proposed mechanism suggests the initial formation of tert-butyl tert-butylperoxysulfinate (5), followed by homolytic cleavage through a radical cage process. [] Strong evidence for this radical pair mechanism comes from the observation of 1H CIDNP effects. [] Interestingly, the homolytic dissociation of the peroxysulfinate intermediate contrasts with the typical heterolytic cleavage observed in similar compounds. []

Q3: Can this compound be used for enantioselective synthesis?

A: Yes, this compound can be used in palladium-catalyzed enantioselective 1,3-rearrangements of racemic allylic sulfinates to synthesize enantioenriched allylic sulfones. [] This reaction likely proceeds through an intermolecular pathway involving a cationic pi-allylpalladium complex and the sulfinate ion. [] The use of chiral ligands, like N,N'-(1R,2R)-1,2-cyclohexanediylbis[2-(diphenylphosphino)benzamide], allows for high enantioselectivity in the formation of the desired sulfone product. [] Additionally, this reaction can be utilized for the kinetic resolution of racemic allylic sulfinates, providing access to enantioenriched sulfinate esters. []

Q4: Does this compound react with tert-butyl hydrodisulfide?

A: Yes, this compound reacts with tert-butyl hydrodisulfide in the presence of pyridine to afford tert-butylsulfinyl tert-butyldisulfide in high yield. [] Compared to the peroxysulfinate intermediate formed in the reaction with tert-butyl hydroperoxide, this disulfide analog exhibits significantly slower thermal decomposition, attributed to the higher S-S bond dissociation energy compared to the O-O bond. [] At elevated temperatures, the disulfide decomposes to yield tert-butyl tert-butylthiolsulfonate and di-tert-butyl tetrasulfide, likely through a homolytic pathway. []

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